dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE is a complex organic compound with a molecular formula of C21H17NO6 . It is typically found as a white to pale yellow crystalline solid . This compound is notable for its unique structure, which includes an indene-2-ylidene moiety linked to a terephthalate ester, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE typically involves the reaction of benzylideneindane-1,3-dione with dimethyl terephthalate under specific conditions . One common method includes the use of a methylating agent such as iodomethane in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research has explored its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The indene-2-ylidene moiety allows it to bind with high affinity to various receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . This binding can inhibit or activate specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE can be compared to other indene derivatives and terephthalate esters:
Indane-1,3-dione: Similar in structure but lacks the terephthalate ester, making it less versatile in certain applications.
Dimethyl terephthalate: While it shares the terephthalate ester, it does not have the indene-2-ylidene moiety, limiting its biological activity.
Indole derivatives: These compounds share the aromatic indole structure but differ significantly in their chemical properties and applications.
Eigenschaften
Molekularformel |
C21H17NO6 |
---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
dimethyl 2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H17NO6/c1-11(17-18(23)13-6-4-5-7-14(13)19(17)24)22-16-10-12(20(25)27-2)8-9-15(16)21(26)28-3/h4-10,23H,1-3H3 |
InChI-Schlüssel |
CXKZXTIDJKNAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=C(C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.